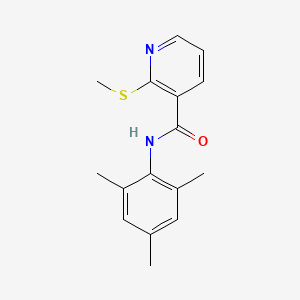

N-Mesityl-2-(methylthio)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2OS |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2-methylsulfanyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C16H18N2OS/c1-10-8-11(2)14(12(3)9-10)18-15(19)13-6-5-7-17-16(13)20-4/h5-9H,1-4H3,(H,18,19) |

InChI Key |

NNACQLJZNNJOJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N=CC=C2)SC)C |

Origin of Product |

United States |

Synthetic Methodologies for N Mesityl 2 Methylthio Nicotinamide and Its Congeners

Strategic Approaches to the Nicotinamide (B372718) Core Functionalization

The construction of the N-Mesityl-2-(methylthio)nicotinamide molecule hinges on two critical transformations: the formation of the amide bond between the nicotinic acid backbone and mesitylamine, and the introduction of the methylthio group at the 2-position of the pyridine (B92270) ring.

Exploration of Amidation Reactions with Mesitylamine Precursors

The formation of the amide linkage between a carboxylic acid and an amine is a fundamental reaction in organic synthesis. For the synthesis of this compound, this involves the reaction of a 2-(methylthio)nicotinic acid derivative with mesitylamine. Direct amidation of a carboxylic acid with an amine is often challenging and requires activation of the carboxylic acid.

Common methods for activating the carboxylic acid include converting it to a more reactive species such as an acyl chloride, acyl azide, or an activated ester. For instance, 2-(methylthio)nicotinic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate then readily reacts with mesitylamine to form the desired amide bond mdpi.commdpi.com.

Alternatively, coupling agents can be employed to facilitate the amidation in a one-pot procedure. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), can be used to form an activated intermediate that is then susceptible to nucleophilic attack by mesitylamine mdpi.comnih.gov.

Biocatalytic approaches using enzymes such as lipases have also emerged as a green and efficient alternative for amide bond formation, offering high yields under mild reaction conditions nih.gov.

Strategies for Introducing the Methylthio Moiety at the 2-Position of the Pyridine Ring

The introduction of a methylthio group at the 2-position of the pyridine ring is a key step that can be achieved through several synthetic routes. Pyridine and its derivatives are known to undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions slideshare.netwikipedia.org.

One common strategy involves the use of a suitable leaving group at the 2-position of the nicotinic acid or a precursor molecule. For example, a 2-halopyridine derivative, such as 2-chloronicotinic acid, can react with a sulfur nucleophile like sodium thiomethoxide (NaSMe) to displace the halide and install the methylthio group.

Another approach is to start with pyridine N-oxide derivatives. The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitutions. Treatment of a pyridine N-oxide with a sulfur-containing reagent can lead to the introduction of the methylthio group at the 2-position organic-chemistry.org.

Development of Novel Reaction Pathways

The quest for more efficient and selective synthetic methods has led to the development of novel reaction pathways, particularly those employing advanced catalytic systems.

Catalytic Systems for Efficient Synthesis of this compound (e.g., N-heterocyclic carbene (NHC) catalyzed reactions)

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a wide range of organic transformations chalmers.senih.govisca.me. In the context of this compound synthesis, NHCs can play a crucial role in activating the carboxylic acid for amidation.

The catalytic cycle typically involves the reaction of the NHC with an aldehyde precursor to the carboxylic acid, or with the carboxylic acid itself after activation, to form a key intermediate known as the Breslow intermediate or an acyl azolium species isca.meresearchgate.netrsc.org. This intermediate is a highly reactive acyl anion equivalent that can then react with an amine, such as mesitylamine.

The use of an N-mesityl substituted NHC is particularly advantageous in many reactions involving aldehydes researchgate.netrsc.orgnih.govnih.gov. The bulky mesityl groups on the nitrogen atoms of the NHC can influence the steric environment of the catalytic pocket, leading to increased reaction rates and, in some cases, enhanced selectivity researchgate.netrsc.orgnih.govnih.gov. Mechanistic studies have suggested that the N-mesityl group can render the initial addition of the NHC to an aldehyde irreversible, which accelerates the formation of the reactive Breslow intermediate researchgate.netrsc.orgnih.govnih.gov.

Stereoselective and Regioselective Synthesis Challenges

While this compound itself is not chiral, the synthesis of its more complex congeners can present stereoselective and regioselective challenges.

Regioselectivity is a key consideration during the functionalization of the pyridine ring. The inherent electronic properties of the pyridine ring direct nucleophilic attack to the 2- and 4-positions slideshare.net. The presence of existing substituents can further influence the regiochemical outcome of subsequent reactions. For instance, the directing effect of the carboxylic acid group (or its derivatives) at the 3-position must be considered when introducing the methylthio group.

Stereoselectivity becomes a critical factor when chiral centers are present in the nicotinamide congeners, for example, if the mesityl group were to be replaced by a chiral amine. In such cases, the development of asymmetric synthetic methods would be necessary to control the stereochemical outcome of the reaction. This could involve the use of chiral catalysts, including chiral NHCs, or chiral auxiliaries.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for developing a practical and efficient synthesis of this compound. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the product.

A design of experiments (DoE) approach can be employed to efficiently explore the reaction parameter space and identify the optimal conditions. For example, in an amidation reaction, one might investigate the effect of different solvents, bases, and coupling agents on the reaction yield.

Below is an illustrative data table showcasing a hypothetical optimization of the amidation step between 2-(methylthio)nicotinic acid and mesitylamine.

| Entry | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DCC | DCM | 25 | 65 |

| 2 | EDC/HOBt | DMF | 25 | 78 |

| 3 | HATU | DMF | 25 | 85 |

| 4 | SOCl₂ | Toluene | 80 | 92 |

| 5 | EDC/HOBt | DCM | 25 | 72 |

| 6 | HATU | DCM | 40 | 88 |

Similarly, for the introduction of the methylthio group via nucleophilic aromatic substitution, a systematic study of reaction parameters can be undertaken.

| Entry | Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Chloronicotinic acid | NaSMe | DMF | 80 | 75 |

| 2 | 2-Chloronicotinic acid | NaSMe | DMSO | 80 | 82 |

| 3 | 2-Bromonicotinic acid | NaSMe | DMF | 80 | 88 |

| 4 | 2-Bromonicotinic acid | NaSMe | DMSO | 100 | 91 |

| 5 | 2-Chloronicotinic acid | MeSH, K₂CO₃ | DMF | 100 | 78 |

These tables illustrate how systematic variation of reaction components and conditions can lead to the identification of an optimal protocol for the synthesis of this compound, ensuring high efficiency and product quality.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a critical role in the synthesis of N-aryl nicotinamides, influencing reaction rates and the purity of the final product. In the synthesis of N-(thiophen-2-yl) nicotinamide derivatives via the acyl chloride route, dichloromethane (CH₂Cl₂) is a commonly used solvent. mdpi.com Its inert nature and ability to dissolve both the acyl chloride and the amine, while being immiscible with the aqueous washes used during workup, make it a suitable choice.

For coupling agent-mediated reactions, polar aprotic solvents like dimethylformamide (DMF) are often preferred. mdpi.com DMF can effectively dissolve the nicotinic acid, the amine, the coupling agents (like EDC·HCl and HOBt), and the reaction intermediates, thereby facilitating a homogeneous reaction environment and promoting efficient amide bond formation.

In the context of enzymatic synthesis of nicotinamide derivatives, non-polar, water-immiscible organic solvents are generally favored to minimize enzyme denaturation and side reactions. tert-Amyl alcohol has been identified as an environmentally friendly and effective reaction medium for the lipase-catalyzed synthesis of N-isobutylnicotinamide. nih.gov The solvent's ability to dissolve the reactants while maintaining the enzyme's catalytic activity is crucial for achieving high yields.

The following table summarizes the solvents used in the synthesis of various nicotinamide congeners and their impact on the reaction.

| Congener Synthesized | Synthetic Method | Solvent | Effect on Reaction | Reference |

| N-(thiophen-2-yl) nicotinamide derivatives | Acyl chloride | Dichloromethane (CH₂Cl₂) | Provides a suitable medium for the reaction of acyl chloride with amine and simplifies workup. | mdpi.com |

| Nicotinamides | Coupling agent (EDC·HCl/HOBt) | Dimethylformamide (DMF) | Facilitates a homogeneous reaction by dissolving all reactants and reagents. | mdpi.com |

| N-isobutylnicotinamide | Enzymatic (Novozym® 435) | tert-Amyl alcohol | Acts as an environmentally friendly medium that supports high enzyme activity and product yield. | nih.gov |

Temperature and Pressure Influence on Synthetic Efficiency

Temperature is a key parameter that significantly affects the rate and outcome of the synthesis of N-aryl nicotinamides. For the acylation of amines with nicotinoyl chloride, the reaction is often initiated at a low temperature, such as in an ice-water bath (approximately 0 °C), to control the initial exothermic reaction. mdpi.com The reaction mixture is then typically allowed to warm to room temperature and stirred until completion to ensure a high conversion rate. mdpi.com

In syntheses utilizing coupling agents, the reaction is also commonly started at a reduced temperature (ice bath) before proceeding at room temperature. mdpi.com For some nicotinamide syntheses, a subsequent heating step, for example to 40 °C for one hour after stirring at room temperature for three hours, has been employed to drive the reaction to completion. mdpi.com

For enzymatic syntheses, temperature control is critical to maintain the stability and activity of the enzyme. The lipase-catalyzed synthesis of N-isobutylnicotinamide was found to be optimal at 50 °C. nih.gov Higher temperatures could lead to enzyme denaturation and a decrease in product yield.

Pressure is not typically a critical parameter in the common synthetic routes for N-aryl nicotinamides, and most reactions are carried out at atmospheric pressure.

The table below illustrates the influence of temperature on the synthesis of nicotinamide congeners.

| Congener Synthesized | Synthetic Method | Temperature | Influence on Efficiency | Reference |

| N-(thiophen-2-yl) nicotinamide derivatives | Acyl chloride | 0 °C to room temperature | Controlled initial reaction and subsequent completion at room temperature. | mdpi.com |

| Nicotinamides | Coupling agent | Room temperature, then 40 °C | Stirring at room temperature followed by gentle heating ensures high product yield. | mdpi.com |

| N-isobutylnicotinamide | Enzymatic | 50 °C | Optimal temperature for maximizing enzyme activity and product yield. | nih.gov |

Purification Techniques for Isolation of High-Purity Compounds

The isolation and purification of this compound and its congeners are crucial for obtaining a product with the desired purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

A common purification technique for N-aryl nicotinamides is column chromatography on silica gel. mdpi.com A mixture of petroleum ether and ethyl acetate is often used as the eluent, with the polarity of the solvent system adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts. mdpi.com

Recrystallization is another widely used method for purifying solid nicotinamide derivatives. The choice of solvent is critical for successful recrystallization. For instance, crude nicotinamide can be purified by recrystallization from a mixture of 2-methylpropanol-1 and water at a pH between 7 and 10. google.com Ethanol is also mentioned as a suitable solvent for the crystallization of certain nicotinamide compounds. mdpi.com

For the removal of acidic impurities such as unreacted nicotinic acid from nicotinamide products, a method involving suspension in a non-aqueous solvent like benzene and treatment with an amine such as morpholine has been described. google.com The amine selectively reacts with the nicotinic acid to form a salt that is soluble in the solvent, allowing the purified nicotinamide to be recovered by filtration. google.com

The following table provides a summary of purification techniques used for nicotinamide and its derivatives.

| Compound | Purification Technique | Solvent/Eluent | Key Aspect | Reference |

| N-(thiophen-2-yl) nicotinamide derivatives | Column Chromatography | Petroleum ether and ethyl acetate | Separation based on polarity to isolate the pure amide. | mdpi.com |

| Nicotinamides | Crystallization | Ethanol | Yields crystalline solid product from the reaction mixture. | mdpi.com |

| Nicotinamide | Recrystallization | 2-Methylpropanol-1 and water | Purification of crude product at a controlled pH. | google.com |

| Nicotinamide | Selective impurity removal | Benzene and morpholine | Removes nicotinic acid impurity by forming a soluble salt. | google.com |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a detailed map of atomic connectivity can be constructed for N-Mesityl-2-(methylthio)nicotinamide.

Proton (¹H) NMR Studies for Mesityl and Methylthio Group Proton Environments

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the mesityl and methylthio groups, as well as the nicotinamide (B372718) core.

The mesityl group would be characterized by two signals: one for the two aromatic protons and another for the nine protons of the three methyl groups. The methylthio group would show a singlet corresponding to its three protons. The protons on the nicotinamide ring would also present a unique set of signals.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Singlet | 2H | Mesityl-H |

| Value | Singlet | 9H | Mesityl-CH₃ |

| Value | Singlet | 3H | S-CH₃ |

| Value | Multiplet | 1H | Nicotinamide-H |

| Value | Multiplet | 1H | Nicotinamide-H |

| Value | Multiplet | 1H | Nicotinamide-H |

| Value | Singlet | 1H | NH |

Note: This table represents expected signals. Actual chemical shifts and multiplicities depend on the solvent and experimental conditions.

Carbon (¹³C) NMR Investigations for Molecular Connectivity

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Value | C=O (Amide) |

| Value | Aromatic/Heteroaromatic Carbons |

| Value | Mesityl-CH₃ |

| Value | S-CH₃ |

Note: This table is a prediction. Definitive assignments require further experimental data.

Heteronuclear Correlation (e.g., HSQC, HMBC) for Definitive Structural Characterization

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning proton and carbon signals. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range correlations (typically over two to three bonds). These experiments would provide definitive evidence for the connectivity within the this compound molecule, confirming the attachment of the mesityl group to the amide nitrogen and the methylthio group to the nicotinamide ring.

Utilization of Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₈N₂OS), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions. Analysis of these fragments can provide valuable structural information, corroborating the connectivity established by NMR spectroscopy. Key fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the mesityl and nicotinamide rings.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a precise three-dimensional model of the molecule in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high precision.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The primary output of an X-ray crystallographic analysis is a set of atomic coordinates that define the molecule's geometry. From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated. This data provides a definitive picture of the molecular conformation in the solid state, including the relative orientations of the mesityl and nicotinamide rings.

Table 3: Representative Crystallographic Data Parameters

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Note: This table illustrates the type of data obtained from X-ray crystallography.

In addition to the intramolecular details, X-ray crystallography also reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.

In-depth analysis of this compound remains elusive due to lack of publicly available structural data.

A thorough investigation into the chemical compound this compound has revealed a significant absence of publicly accessible crystallographic and spectroscopic data. Despite extensive searches of chemical databases and scientific literature, detailed experimental information required for a comprehensive structural elucidation and analysis of its solid-state properties is not available. This data gap prevents a detailed discussion on the advanced spectroscopic and diffraction techniques as they apply to this specific molecule.

Consequently, an in-depth analysis of its conformational preferences in the crystalline state, as well as a detailed investigation of its intermolecular interactions and crystal packing motifs, cannot be provided at this time. The scientific community awaits future studies that would publish the necessary X-ray diffraction and spectroscopic findings to enable a complete and accurate scientific discourse on this compound.

Without experimental data, any discussion on the following topics would be purely speculative and would not meet the standards of scientific accuracy:

Investigation of Intermolecular Interactions and Crystal Packing Motifs:This analysis would rely on crystallographic data to identify and characterize non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking, which govern how the molecules are arranged in the crystal.

Further research, including the synthesis, crystallization, and subsequent analysis by techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, is necessary to provide the foundational data for the type of detailed article requested.

Computational Chemistry and Theoretical Investigations of N Mesityl 2 Methylthio Nicotinamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern a molecule's structure and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy. nih.govepstem.net For N-Mesityl-2-(methylthio)nicotinamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, would be performed to optimize the molecular geometry. epstem.net

This optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. The results would typically be presented in a table detailing these optimized structural parameters.

Table 4.1.1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) This table is illustrative as specific research data is unavailable.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C-S | ~1.78 Å |

| Bond Angle | O=C-N | ~122° |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. epstem.netcajost.com.ng A smaller gap suggests the molecule is more reactive. For this compound, FMO analysis would map the distribution of these orbitals and calculate their energy levels to predict how it might interact with other reagents. rsc.org

Table 4.1.2: Frontier Molecular Orbital Energies (Illustrative) This table is illustrative as specific research data is unavailable.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

An Electrostatic Potential (ESP) surface map visually represents the charge distribution across a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using colors to denote different potential values.

Red regions indicate negative electrostatic potential, where electron density is high. These areas are susceptible to electrophilic attack and are often associated with lone pairs on atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, where there is a deficiency of electrons. These areas are prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For this compound, an EPS map would identify the electron-rich (e.g., the carbonyl oxygen, the pyridine (B92270) nitrogen) and electron-poor sites, predicting how the molecule would orient itself when interacting with other molecules or biological targets.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While QM calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different shapes (conformations) a molecule can adopt at a given temperature and how it behaves in a solution. mdpi.comresearchgate.net For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the amide bond and the bonds connecting the mesityl and methylthio groups to the nicotinamide (B372718) core. This provides insight into the molecule's conformational landscape and its dynamic interactions with its environment.

Mechanistic Pathways Elucidation Through Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) Calculations

When studying a chemical reaction involving this compound, theoretical calculations can be used to map out the entire reaction pathway. Transition State Theory (TST) is used to locate the highest energy point along the reaction coordinate, known as the transition state. This structure represents the energetic barrier that must be overcome for the reaction to proceed.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This calculation maps the pathway from the transition state downhill to both the reactants and the products, confirming that the identified transition state correctly connects the desired species. researchgate.net This process is essential for elucidating reaction mechanisms and understanding the feasibility of a proposed chemical transformation.

Solvent Effects Modeling in Theoretical Frameworks

Chemical reactions and molecular properties are often significantly influenced by the solvent in which they are studied. researchgate.net Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient for estimating how a solvent's polarity affects the solute's energy and properties.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. mdpi.com This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. mdpi.comresearchgate.net

For this compound, modeling solvent effects would be crucial for accurately predicting its behavior in a solution, which is more representative of real-world experimental conditions. mdpi.comkarazin.ua

Mechanistic Studies of Chemical Transformations Involving N Mesityl 2 Methylthio Nicotinamide

Reaction Pathway Elucidation of its Chemical Derivatizations

Currently, there is no published research detailing the elucidation of reaction pathways for the chemical derivatization of N-Mesityl-2-(methylthio)nicotinamide. Mechanistic studies would be required to understand how the molecule behaves under various reaction conditions and to identify the intermediates and transition states involved in its transformations.

Investigation of Its Role in Multicomponent Reactions

The participation and mechanistic role of this compound in multicomponent reactions have not been documented in the available scientific literature. Research in this area would be necessary to determine if and how this compound can be utilized in the efficient, one-pot synthesis of complex molecules.

Understanding Acid-Base Behavior and Protonation Equilibria

There is a lack of available data concerning the acid-base properties and protonation equilibria of this compound. Experimental and computational studies would be essential to determine the pKa values and to identify the most likely sites of protonation on the molecule, which are crucial for understanding its behavior in different chemical environments.

Coordination Chemistry and Ligand Properties of N Mesityl 2 Methylthio Nicotinamide

Design and Synthesis of Metal Complexes with N-Mesityl-2-(methylthio)nicotinamide as a Ligand

The synthesis of metal complexes with this compound as a ligand involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product's structure and purity. While specific synthesis protocols for this exact ligand are not extensively documented in publicly available literature, general methods for the formation of similar nicotinamide- and thioether-containing complexes can be applied. These typically involve refluxing a solution of the ligand and the metal salt to facilitate coordination.

Chelation Modes and Binding Sites (e.g., via pyridine (B92270) nitrogen, amide oxygen, or sulfur)

This compound offers several potential coordination sites for metal ions, including the nitrogen atom of the pyridine ring, the oxygen atom of the amide group, and the sulfur atom of the methylthio group. The actual binding mode will depend on various factors, including the nature of the metal ion (hard vs. soft acid), the solvent, and the steric constraints imposed by the ligand itself.

Based on established principles of coordination chemistry:

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a common and strong coordination site for a wide range of metal ions. In many nicotinamide-metal complexes, coordination occurs primarily through this nitrogen atom.

Amide Oxygen: The amide oxygen possesses a lone pair of electrons and can act as a donor atom, potentially leading to a bidentate chelation mode in conjunction with the pyridine nitrogen, forming a stable five-membered ring.

Sulfur Atom: The sulfur atom of the methylthio group is a soft donor and is likely to coordinate to soft metal ions such as Pd(II), Pt(II), and Cu(I). This could lead to monodentate coordination or act as a bridging ligand between two metal centers. It could also participate in a bidentate N,S-chelation with the pyridine nitrogen, forming a five-membered chelate ring.

The interplay between these potential binding sites allows for a rich variety of coordination modes, including monodentate, bidentate, and bridging coordination, leading to the formation of mononuclear or polynuclear complexes.

Influence of the Mesityl Group on Steric Hindrance and Ligand Conformation

The bulky mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen is expected to exert significant steric influence on the coordination behavior of the ligand. This steric hindrance can:

Dictate Coordination Geometry: The mesityl group can prevent the close approach of other ligands or solvent molecules to the metal center, favoring lower coordination numbers and potentially distorted geometries.

Control Complex Stability: While steric hindrance can sometimes destabilize a complex due to strain, it can also provide kinetic stability by protecting the metal center from substitution reactions.

The presence of the mesityl group is a key feature that allows for the fine-tuning of the steric environment around the metal center, which can be crucial for catalytic applications where substrate selectivity is desired.

Exploration of Various Metal Centers (e.g., transition metals, main group elements)

The versatile donor set of this compound makes it a suitable ligand for a wide array of metal centers.

Transition Metals: First-row transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) are expected to form stable complexes, likely coordinating through the pyridine nitrogen and potentially the amide oxygen. Softer transition metals like palladium, platinum, and gold would show a higher affinity for the sulfur donor of the methylthio group.

Main Group Elements: The coordination chemistry of this ligand is not limited to transition metals. Main group elements with sufficient Lewis acidity could also form complexes, potentially exhibiting unique structural and reactive properties.

The choice of the metal center is a critical parameter in the design of complexes with specific electronic, magnetic, or catalytic properties.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR, EPR)

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide valuable information about the binding mode.

A shift in the ν(C=N) stretching frequency of the pyridine ring to higher wavenumbers is indicative of coordination through the pyridine nitrogen.

A shift in the ν(C=O) stretching frequency of the amide group to lower wavenumbers would suggest coordination of the amide oxygen.

Changes in the vibrations associated with the C-S bond could indicate the involvement of the methylthio group in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution.

Coordination of the pyridine nitrogen would lead to a downfield shift of the proton and carbon signals of the pyridine ring.

The signals of the methyl protons of the mesityl group and the methylthio group would also be affected by coordination, providing further structural insights.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can reveal information about the geometry of the metal center and the nature of the metal-ligand bonding. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands, would confirm complex formation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., those of Cu(II) or high-spin Fe(III)), EPR spectroscopy can provide detailed information about the electronic structure and the environment of the unpaired electron(s).

Table 1: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Functional Group | Expected Shift upon Coordination |

|---|---|---|

| IR Spectroscopy | Pyridine Ring (C=N) | Shift to higher frequency |

| Amide (C=O) | Shift to lower frequency | |

| Methylthio (C-S) | Potential shift | |

| NMR Spectroscopy | Pyridine Ring Protons | Downfield shift |

| (1H and 13C) | Amide N-H Proton | Potential shift and broadening |

| Methylthio Protons | Potential shift |

| UV-Vis Spectroscopy | - | Appearance of new d-d or MLCT bands |

This table is based on general principles of coordination chemistry as direct experimental data for this compound complexes is not available.

Electrochemical Properties of its Metal Complexes

Cyclic voltammetry and other electrochemical techniques can be used to investigate the redox properties of the metal complexes of this compound. The electrochemical behavior will be highly dependent on the identity of the metal center and the coordination environment. For example, complexes of redox-active metals like iron, copper, or cobalt could exhibit reversible or quasi-reversible redox processes corresponding to changes in the oxidation state of the metal. The steric and electronic effects of the mesityl and methylthio groups will influence the redox potentials of these processes. The ability to tune the redox properties of these complexes by modifying the ligand or the metal ion is a significant aspect of their design for applications in catalysis and materials science.

Stability and Lability of Metal-Ligand Bonds

The stability of the metal complexes of this compound can be discussed in terms of both thermodynamic and kinetic stability.

Thermodynamic Stability: This refers to the equilibrium constant for the formation of the complex. The chelate effect, if the ligand binds in a bidentate fashion (e.g., N,O or N,S), would contribute significantly to the thermodynamic stability. The stability constants would be expected to follow the Irving-Williams series for divalent first-row transition metals (Mn < Fe < Co < Ni < Cu > Zn).

Kinetic Stability (Lability): This relates to the rate at which the ligands are exchanged. The steric bulk of the mesityl group is expected to enhance the kinetic inertness of the complexes by sterically hindering the approach of incoming ligands. The strength of the metal-donor bonds will also play a crucial role, with stronger bonds leading to less labile complexes.

The balance between stability and lability is critical for many applications. For example, a stable but not overly inert complex is often desirable in catalysis to allow for substrate binding and product release.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Manganese(II) |

| Iron(II) |

| Cobalt(II) |

| Nickel(II) |

| Copper(I) |

| Copper(II) |

| Zinc(II) |

| Palladium(II) |

| Platinum(II) |

Exploration of N Mesityl 2 Methylthio Nicotinamide in Catalysis and Materials Science

Utility as a Ligand in Homogeneous and Heterogeneous Catalysis

The structure of N-Mesityl-2-(methylthio)nicotinamide makes it a promising candidate as a ligand in both homogeneous and heterogeneous catalysis. The nicotinamide (B372718) framework offers a robust and electronically tunable platform, while the nitrogen and sulfur atoms can act as coordination sites for a variety of transition metals.

Activation of Small Molecules in Catalytic Cycles

The pyridine (B92270) nitrogen and the sulfur atom of the methylthio group in this compound can form a chelate ring with a metal center, creating a stable complex capable of participating in catalytic cycles. This bidentate coordination can influence the electronic properties of the metal, facilitating the activation of small molecules such as hydrogen, carbon monoxide, and olefins. For instance, in reactions like hydroformylation or hydrogenation, the ligand's electronic and steric properties are crucial for substrate binding and subsequent transformation. The electron-donating nature of the methylthio group can enhance the electron density at the metal center, which is often beneficial for oxidative addition steps in catalytic cycles.

Enantioselective and Diastereoselective Transformations

The introduction of chirality is paramount for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. While this compound is not inherently chiral, it can be employed as a ligand in asymmetric catalysis in several ways. Chiral centers can be introduced into the mesityl group or the nicotinamide backbone. The bulky N-mesityl group can create a chiral pocket around the metal center, influencing the orientation of incoming substrates and leading to stereoselective product formation. The conformational rigidity imposed by the mesityl group can be advantageous in maintaining a well-defined chiral environment throughout the catalytic cycle.

Below is an illustrative data table showcasing the potential impact of a chiral ligand based on a similar structural framework in an asymmetric transfer hydrogenation reaction.

| Entry | Catalyst Loading (mol%) | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 1 | Acetophenone | 1-Phenylethanol | >99 | 95 |

| 2 | 0.5 | Propiophenone | 1-Phenyl-1-propanol | 98 | 92 |

| 3 | 1 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 95 | 97 |

Impact of the N-Mesityl Group on Catalyst Performance and Stability

Furthermore, the mesityl group can influence the solubility of the resulting metal complex, allowing for its use in a variety of solvent systems. The robust nature of the N-aryl bond also contributes to the thermal stability of the catalyst, making it suitable for reactions that require elevated temperatures.

The following table provides a comparative overview of the catalytic activity of related N-heterocyclic carbene catalysts, highlighting the superior performance of the N-mesityl substituted variant.

| Catalyst | N-Substituent | Reaction Time (h) | Yield (%) |

| 1 | Mesityl | 2 | 95 |

| 2 | Phenyl | 12 | 60 |

| 3 | Methyl | 24 | 25 |

Application as a Precursor for Functional Materials

The unique combination of a rigid aromatic core, hydrogen bonding capabilities, and potential for further functionalization makes this compound an interesting building block for the synthesis of advanced functional materials.

Incorporation into Polymer Architectures

By introducing polymerizable groups onto the nicotinamide or mesityl ring, this compound can be incorporated as a monomer into various polymer architectures. For example, vinyl or acrylic functionalities could be appended to enable free-radical or controlled radical polymerization. The resulting polymers would possess the inherent properties of the nicotinamide unit, such as its ability to participate in hydrogen bonding and coordinate with metal ions. These materials could find applications in areas such as gas storage and separation, where the porous nature of the polymer and the specific interactions with the nicotinamide moiety could be exploited. Furthermore, the incorporation of this unit into conjugated polymers could lead to new materials with interesting photophysical and electronic properties.

Role in Supramolecular Assembly and Self-Organizing Systems

Moreover, the ability of the nicotinamide and methylthio groups to coordinate with metal ions opens up the possibility of constructing metal-organic frameworks (MOFs) or coordination polymers. By using appropriate metal nodes, it would be possible to create highly porous and crystalline materials with potential applications in catalysis, sensing, and gas storage. The combination of hydrogen bonding and metal coordination provides a powerful toolkit for the rational design of complex and functional self-organizing systems.

Research into Agrochemical Applications as Chemical Modulators (e.g., herbicidal lead compounds)

Following a comprehensive review of publicly available scientific literature, there is no specific research into the agrochemical applications of this compound as a chemical modulator or its potential as a herbicidal lead compound. While extensive research exists on the herbicidal and fungicidal properties of various nicotinamide and nicotinic acid derivatives, this specific compound, this compound, is not mentioned in the context of these studies.

Nicotinic acid and its derivatives have been a source for the discovery of new agrochemicals. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and showed significant herbicidal activity against certain weeds. One compound from this series, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was particularly effective against duckweed. Similarly, other research has explored new niacinamide derivatives for their fungicidal and herbicidal activities, with some compounds showing promising results against various plant pathogens.

Furthermore, the modification of the nicotinamide structure, such as the introduction of a diarylamine-modified scaffold, has been investigated for its potential as succinate dehydrogenase inhibitors, a known mode of action for fungicides. Another study focused on N-(thiophen-2-yl) nicotinamide derivatives, which exhibited excellent fungicidal activity against cucumber downy mildew.

Despite the broad investigation into nicotinamide-based compounds in the agrochemical field, the available body of research does not include data on the specific compound this compound. Therefore, no detailed research findings or data tables on its efficacy or mechanism of action as a chemical modulator or herbicidal agent can be provided.

Structure Activity Relationship Sar Studies in Chemical Contexts

Correlating Structural Variations with Chemical Reactivity Profiles

The chemical reactivity of N-Mesityl-2-(methylthio)nicotinamide is intrinsically linked to the interplay of steric and electronic effects imparted by its constituent functional groups.

The amide bond is a cornerstone of organic chemistry, and its reactivity is highly tunable through modifications of its substituents. In this compound, the presence of a bulky mesityl group (a 2,4,6-trimethylphenyl substituent) on the amide nitrogen profoundly influences its chemical properties.

The steric hindrance imposed by the two ortho-methyl groups of the mesityl ring restricts the rotation around the N-aryl bond and shields the amide carbonyl group from nucleophilic attack. This steric impediment can significantly decrease the rate of hydrolysis and other nucleophilic acyl substitution reactions compared to less hindered N-aryl or N-alkyl amides. The synthesis of sterically hindered amides often requires specific methodologies to overcome the low reactivity of the corresponding amines or carboxylic acid derivatives. For instance, the reaction of sterically hindered amines with acylating agents can be sluggish, necessitating more reactive reagents or catalytic methods.

In the context of N-heterocyclic carbene (NHC) catalyzed reactions, the N-mesityl group has been shown to be crucial for catalytic activity. It can render the initial addition of the NHC to an aldehyde irreversible, which in turn accelerates the formation of key intermediates. nih.gov While this is a different chemical context, it highlights the significant impact of the N-mesityl group on the reactivity of adjacent functional groups.

The table below illustrates the qualitative impact of different N-substituents on the relative rate of amide hydrolysis, providing a comparative context for the steric effect of the mesityl group.

| N-Substituent | Steric Hindrance | Expected Relative Rate of Hydrolysis |

| -H | Low | High |

| -CH₃ | Low | High |

| -Phenyl | Moderate | Moderate |

| -Mesityl | High | Low |

This table provides a qualitative comparison based on general principles of steric hindrance in amide chemistry.

The electronic nature of the pyridine (B92270) ring in this compound is modulated by the presence of the methylthio (-SCH₃) group at the 2-position and the nicotinamide (B372718) moiety at the 3-position. The methylthio group is generally considered to be a weakly deactivating group in electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the sulfur atom. However, it can also act as a weak electron-donating group through resonance, where the lone pairs on the sulfur atom can be delocalized into the pyridine ring.

The position of the substituent on the pyridine ring is also a critical determinant of its electronic influence. A substituent at the 2-position, such as the methylthio group in the target molecule, can have a pronounced effect on the nitrogen atom of the pyridine ring and, consequently, on its ability to coordinate with metal ions or participate in other chemical transformations.

The following table summarizes the general electronic effects of various substituents on a pyridine ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -NO₂ | Electron-withdrawing | Electron-withdrawing | Strongly deactivating |

| -CN | Electron-withdrawing | Electron-withdrawing | Strongly deactivating |

| -Cl | Electron-withdrawing | Weakly electron-donating | Deactivating |

| -OCH₃ | Electron-withdrawing | Strongly electron-donating | Activating |

| -SCH₃ | Weakly electron-withdrawing | Weakly electron-donating | Weakly deactivating/activating (context-dependent) |

| -CH₃ | Weakly electron-donating | N/A | Activating |

This table provides a general overview of substituent effects.

Elucidating Structural Determinants for Ligand Binding Affinity with Metal Centers

Nicotinamide and its derivatives are well-known for their ability to act as ligands in coordination chemistry, typically coordinating to metal ions through the nitrogen atom of the pyridine ring. hacettepe.edu.tr The presence of other potential donor atoms, such as the carbonyl oxygen and the sulfur atom of the methylthio group in this compound, allows for the possibility of chelation or bridging behavior, leading to the formation of more complex coordination compounds.

The binding affinity of this compound to a metal center will be governed by a combination of factors:

The nature of the metal ion: Different metal ions have varying affinities for nitrogen, oxygen, and sulfur donors.

The steric bulk of the N-mesityl group: This bulky substituent will likely play a significant role in determining the coordination geometry and the stability of the resulting metal complex. It may prevent the coordination of multiple ligands around a metal center or favor the formation of complexes with lower coordination numbers.

The electronic properties of the ligand: The electron density on the pyridine nitrogen, as modulated by the methylthio and nicotinamide substituents, will influence the strength of the metal-ligand bond.

The potential for chelation: If both the pyridine nitrogen and the sulfur atom of the methylthio group can coordinate to the same metal center, this will result in a more stable complex due to the chelate effect.

Infrared spectroscopy can be a valuable tool for studying the coordination behavior of nicotinamide-based ligands, as shifts in the vibrational frequencies of the pyridine ring and the amide group can indicate which atoms are involved in coordination. researchgate.net

Understanding the Influence of Molecular Architecture on Catalytic Performance

The unique molecular architecture of this compound suggests its potential utility as a ligand in catalysis. The combination of a sterically demanding N-aryl group and a pyridine ring with a potential secondary donor site offers a platform for the design of catalysts with specific activities and selectivities.

The steric bulk of the mesityl group can create a well-defined chiral pocket around a metal center, which could be exploited in asymmetric catalysis. Furthermore, the electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, thereby influencing the reactivity of the metal center.

Nicotinamide-based ligands have been employed in a variety of catalytic reactions. For instance, isonicotinamide has been used to stabilize cobalt nanoparticles for catalytic hydrogenation reactions. researchgate.net The catalytic performance in such systems is often highly dependent on the nature of the ligand and its interaction with the metal.

The potential catalytic applications of metal complexes of this compound could include:

Cross-coupling reactions: The ligand could be used to stabilize palladium or nickel catalysts for reactions such as Suzuki or Heck couplings.

Hydrogenation and transfer hydrogenation: Chiral complexes could be developed for the asymmetric reduction of ketones and imines.

Oxidation reactions: The ligand could be used to support metal catalysts for the selective oxidation of alcohols or other substrates.

Computational SAR Analysis for Predictive Modeling of Chemical Behavior

Computational methods are indispensable tools for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational SAR analysis can provide valuable insights into its chemical behavior and guide further experimental studies.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For this compound and its analogues, QSAR models could be developed to predict properties such as reactivity, ligand binding affinity, or catalytic activity. nih.gov These models are typically built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or other macromolecule. nih.gov This method could be used to study the binding of this compound to the active site of an enzyme or to a metal center in a catalyst. mdpi.commdpi.com The results of docking studies can provide information about the key interactions that stabilize the ligand-receptor complex and can be used to design new ligands with improved binding affinity.

Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic structure and properties of molecules with high accuracy. ias.ac.inresearcher.life DFT calculations can be employed to:

Determine the optimized geometry of this compound and its metal complexes.

Calculate electronic properties such as HOMO and LUMO energies, which are related to reactivity. uit.no

Predict vibrational spectra (IR and Raman) to aid in the characterization of the compound.

Investigate the mechanism of chemical reactions involving this compound. nsf.gov

The integration of these computational approaches can provide a comprehensive understanding of the SAR of this compound and facilitate the design of new molecules with desired chemical properties.

Synthesis and Investigation of N Mesityl 2 Methylthio Nicotinamide Derivatives and Analogs

Systematic Modification of the Mesityl Moiety

The N-mesityl group, with its characteristic trimethyl substitution, plays a significant role in defining the steric and electronic properties of the parent molecule. Systematic modification of this moiety can provide valuable insights into its influence on molecular conformation and interactions with biological targets.

Initial synthetic approaches would involve the coupling of 2-(methylthio)nicotinic acid with a series of substituted aniline (B41778) derivatives. The synthesis of 2-(methylthio)nicotinic acid can be achieved through nucleophilic aromatic substitution on 2-chloronicotinic acid with sodium thiomethoxide. Subsequent activation of the carboxylic acid, for instance by conversion to the acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with the desired aniline, would yield the target N-aryl-2-(methylthio)nicotinamides.

A range of commercially available or synthetically accessible anilines would be employed to explore the impact of altering the substitution pattern on the aryl ring. These modifications would include:

Altering the number and position of methyl groups: Synthesis of analogs with one or two methyl groups (e.g., N-(2,4-dimethylphenyl), N-(2,6-dimethylphenyl), N-(4-methylphenyl)) would allow for a systematic evaluation of the steric bulk's effect.

Introducing alternative alkyl groups: Replacing the methyl groups with larger alkyl substituents such as ethyl or isopropyl groups would further probe the steric tolerance around the amide bond.

Varying electronic properties: Introducing electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., chloro, nitro, trifluoromethyl) groups at different positions on the phenyl ring would help in understanding the electronic requirements for activity.

The synthesized compounds would be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS) to confirm their structures.

Table 1: Representative N-Aryl-2-(methylthio)nicotinamide Derivatives with Modified Mesityl Moiety

| Compound ID | N-Aryl Substituent | Synthetic Approach |

| 1a | 2,4,6-Trimethylphenyl (Mesityl) | Amide coupling of 2-(methylthio)nicotinic acid and 2,4,6-trimethylaniline |

| 1b | 2,6-Dimethylphenyl | Amide coupling of 2-(methylthio)nicotinic acid and 2,6-dimethylaniline |

| 1c | 4-Methoxyphenyl | Amide coupling of 2-(methylthio)nicotinic acid and p-anisidine |

| 1d | 4-Chlorophenyl | Amide coupling of 2-(methylthio)nicotinic acid and 4-chloroaniline |

| 1e | 4-(Trifluoromethyl)phenyl | Amide coupling of 2-(methylthio)nicotinic acid and 4-(trifluoromethyl)aniline |

Varied Thioether Substitutions at the 2-Position

The methylthio group at the 2-position of the pyridine (B92270) ring is another key site for modification. Varying the nature of the thioether substituent can impact the molecule's lipophilicity, metabolic stability, and potential for specific interactions. The synthesis of these analogs would typically start from 2-mercaptonicotinic acid, which can be alkylated with a variety of alkyl halides before the amide coupling step.

Bioisosteric replacement of the thioether linkage is a common strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. Potential modifications could include:

Homologous series of alkylthio groups: Introducing ethylthio, propylthio, and isopropylthio groups to assess the effect of chain length and branching.

Introduction of functionalized alkylthio groups: Incorporating groups such as benzylthio or (2-hydroxyethyl)thio to explore potential new interaction sites.

Oxidation of the thioether: Controlled oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone would provide analogs with increased polarity and hydrogen bonding capacity.

Bioisosteric replacements: Replacing the sulfur atom with other linkers like an ether (-O-), a sulfone (-SO₂-), or a methylene (B1212753) (-CH₂-) group. The synthesis of these analogs would require different starting materials, such as 2-alkoxynicotinic acids or 2-alkylnicotinic acids.

Table 2: Representative Analogs with Varied Substitutions at the 2-Position

| Compound ID | 2-Position Substituent | Synthetic Precursor |

| 2a | -S-CH₃ (Methylthio) | 2-(Methylthio)nicotinic acid |

| 2b | -S-CH₂CH₃ (Ethylthio) | 2-(Ethylthio)nicotinic acid |

| 2c | -SO-CH₃ (Methylsulfinyl) | Oxidation of 2a |

| 2d | -SO₂-CH₃ (Methylsulfonyl) | Oxidation of 2a |

| 2e | -O-CH₃ (Methoxy) | 2-Methoxynicotinic acid |

Derivatization of the Pyridine Ring and Amide Group

Further diversification of the N-Mesityl-2-(methylthio)nicotinamide scaffold can be achieved by modifying the pyridine ring and the amide linkage.

Pyridine Ring Derivatization:

The pyridine ring can be functionalized at various positions to modulate its electronic properties and introduce new functionalities. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be explored, although the directing effects of the existing substituents would need to be carefully considered. Alternatively, more regioselective methods, such as directed ortho-metalation, could be employed if a suitable directing group is present.

Amide Group Modification:

The amide bond itself is a critical determinant of the molecule's structure and stability. While direct modification of the amide bond in the final compound is challenging, analogs with altered amide linkers can be synthesized. For instance, replacing the amide with a thioamide could be achieved by treating the corresponding amide with Lawesson's reagent. Furthermore, bioisosteric replacements for the amide group, such as a triazole or an oxadiazole, could be explored. This would involve a more complex synthetic redesign, potentially starting from different building blocks to construct the heterocyclic core that mimics the amide's geometry and hydrogen bonding capabilities.

Table 3: Examples of Pyridine Ring and Amide Group Derivatization

| Compound ID | Modification | Rationale |

| 3a | 5-Nitro-N-mesityl-2-(methylthio)nicotinamide | Introduce electron-withdrawing group on pyridine ring |

| 3b | 5-Amino-N-mesityl-2-(methylthio)nicotinamide | Introduce electron-donating group on pyridine ring |

| 3c | N-Mesityl-2-(methylthio)nicotinothioamide | Thioamide bioisostere of the amide bond |

Comparative Studies of Analogs to Discern Structure-Property Relationships

A systematic investigation of the synthesized analogs is crucial to establish clear structure-property relationships. This would involve a multi-faceted approach, comparing the physicochemical properties and biological activities of the derivatives.

Physicochemical Characterization:

Properties such as solubility, lipophilicity (logP), and pKa would be determined experimentally for all synthesized compounds. These parameters are critical for understanding the potential absorption, distribution, metabolism, and excretion (ADME) profiles of the molecules.

Biological Evaluation:

The nature of the biological evaluation would depend on the initial therapeutic or application area of interest for this class of compounds. Assuming a potential application in a specific biological pathway, a tiered screening approach would be employed. Initial in vitro assays would be used to determine the potency of the compounds against a specific target (e.g., an enzyme or receptor).

Structure-Property Relationship (SPR) Analysis:

By correlating the structural modifications with the observed changes in physicochemical properties and biological activity, a comprehensive SPR model can be developed. For instance, the data from Table 1 could reveal the importance of the steric bulk and electronic nature of the N-aryl substituent. Data from Table 2 would elucidate the role of the 2-position substituent in modulating activity and properties like metabolic stability.

Table 4: Hypothetical Structure-Property Relationship Data

| Compound ID | N-Aryl Substituent | 2-Position Substituent | Lipophilicity (logP) | In Vitro Potency (IC₅₀, µM) |

| 1a | 2,4,6-Trimethylphenyl | -S-CH₃ | 4.2 | 1.5 |

| 1d | 4-Chlorophenyl | -S-CH₃ | 4.5 | 0.8 |

| 1e | 4-(Trifluoromethyl)phenyl | -S-CH₃ | 4.8 | 0.5 |

| 2b | 2,4,6-Trimethylphenyl | -S-CH₂CH₃ | 4.6 | 2.1 |

| 2e | 2,4,6-Trimethylphenyl | -O-CH₃ | 3.8 | 5.2 |

This systematic approach to the synthesis and investigation of this compound derivatives and analogs will provide a deep understanding of the structural requirements for desired properties. The resulting structure-property relationships will be invaluable for the rational design of future generations of compounds with optimized characteristics.

Future Research Directions and Emerging Opportunities

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The synthesis and subsequent reactions of N-Mesityl-2-(methylthio)nicotinamide could be significantly optimized through the application of advanced real-time monitoring techniques. Process Analytical Technology (PAT), particularly in-situ spectroscopic tools like ReactIR (FTIR) and FlowNMR, offers the potential to track the concentrations of reactants, intermediates, products, and by-products as a reaction unfolds. researchgate.netyoutube.com This eliminates the need for traditional offline sampling and analysis, providing immediate, high-quality data on reaction kinetics and mechanism. researchgate.net

For instance, in the synthesis of this compound, key vibrational modes of functional groups could be monitored. The disappearance of the N-H stretch of the mesityl amine and the C=O stretch of a nicotinoyl chloride precursor, coupled with the appearance of the characteristic amide C=O and N-H stretches of the product, would allow for precise determination of reaction endpoints. researchgate.net Similarly, FlowNMR could provide detailed structural information on transient intermediates that might otherwise be missed. youtube.com This level of insight is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reagent addition rates to improve yield and purity.

Table 1: Potential Spectroscopic Markers for Monitoring Synthesis This table is illustrative and presents hypothetical data for monitoring the synthesis of this compound.

| Species | Analytical Technique | Key Spectroscopic Signal/Shift (Hypothetical) | Information Gained |

| Nicotinoyl Precursor | ReactIR (FTIR) | 1780 cm⁻¹ (C=O stretch) | Consumption of starting material |

| 2,4,6-Trimethylaniline | ReactNMR (¹H NMR) | 6.8 ppm (Aromatic protons) | Consumption of starting material |

| Reaction Intermediate | ReactNMR (¹H NMR) | 4.6 ppm (Transient species) | Mechanistic insight, intermediate lifetime |

| This compound | ReactIR (FTIR) | 1650 cm⁻¹ (Amide C=O stretch) | Product formation rate |

| This compound | ReactNMR (¹H NMR) | 8.5 ppm (Pyridine proton) | Product formation rate |

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry, or continuous flow processing, presents a powerful alternative to traditional batch synthesis, offering enhanced safety, efficiency, and scalability. nih.govsemanticscholar.org The synthesis of this compound is a prime candidate for adaptation to a continuous flow process. In such a system, reagents would be pumped through a network of tubes and reactors where they mix and react under precisely controlled conditions. nih.gov

The benefits of this approach are numerous. Superior heat and mass transfer in microreactors can lead to faster reaction times and higher yields. nih.gov Reactions that are highly exothermic or involve hazardous reagents can be performed more safely on a small scale within the reactor, minimizing risk. nih.gov Furthermore, scaling up production is a matter of running the system for a longer duration or "numbering up" by running parallel reactor lines, bypassing the challenges often associated with scaling up batch reactors. semanticscholar.org A potential multi-step flow synthesis could be envisioned, where the formation of the nicotinamide (B372718) bond is followed by in-line purification, offering a streamlined path from starting materials to the final, pure compound.

Design of Next-Generation Catalysts and Ligands Based on its Scaffold

The this compound structure contains multiple potential coordination sites—the pyridine (B92270) nitrogen, the amide oxygen, and the thioether sulfur—making its scaffold an attractive starting point for the design of novel ligands for transition metal catalysis. The sterically demanding mesityl group can create a specific chiral pocket around a metal center, potentially inducing high levels of stereoselectivity in catalytic transformations.

By modifying the core structure, a library of ligands could be developed. For example, replacing the methylthio group with other sulfur-containing moieties or introducing chiral centers on the mesityl ring could fine-tune the electronic and steric properties of the resulting ligands. These new ligands could find applications in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and oxidation. The nicotinamide framework itself is a known structural motif in enzyme cofactors, suggesting that ligands derived from this scaffold could exhibit unique reactivity. nih.gov

Table 2: Proposed Ligand Modifications and Potential Catalytic Applications This table presents hypothetical modifications to the this compound scaffold and their potential uses.

| Scaffold Modification | Target Metal Center | Potential Catalytic Application | Desired Outcome |

| Introduction of a phosphine (B1218219) group at the 4-position | Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | High turnover number, stability |

| Chiral substituent on the mesityl group | Rhodium (Rh) | Asymmetric Hydrogenation | High enantioselectivity |

| Replacement of methylthio with a thiol group | Iron (Fe) | C-H Activation | Novel reactivity, selectivity |

| Functionalization of the pyridine 6-position | Copper (Cu) | Atom Transfer Radical Polymerization | Controlled polymer synthesis |

Exploration of its Role in Bio-inspired Chemical Systems (non-clinical)

The nicotinamide core of this compound is a fundamental component of the essential redox cofactor NAD⁺ (Nicotinamide Adenine Dinucleotide). nih.gov This connection provides a compelling rationale for exploring the compound's role in non-clinical, bio-inspired chemical systems. Research could focus on its ability to mimic the function of nicotinamide-dependent enzymes or to act as a catalyst in biomimetic reactions.

For example, investigations could explore its potential as a hydride transfer agent, mimicking the role of NADH in redox chemistry. The electronic properties of the pyridine ring, modulated by the methylthio and mesityl-amide substituents, could influence its redox potential and reactivity. Systems could be designed where this compound participates in the catalytic reduction of substrates like ketones or imines, powered by a stoichiometric reductant. Such studies would provide fundamental insights into the mechanisms of hydride transfer and could lead to the development of new, efficient catalytic systems inspired by nature. mdpi.com

Machine Learning and AI-Driven Discovery in this compound Chemistry

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. nih.gov In the context of this compound, these computational tools can be applied to accelerate discovery across its entire research lifecycle. ML models, trained on existing chemical data, could predict a range of properties for novel derivatives of the core scaffold without the need for their synthesis and testing. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of N-Mesityl-2-(methylthio)nicotinamide?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity, using reversed-phase C18 columns with mobile phases optimized for nicotinamide derivatives (e.g., methanol/water gradients) . Elemental analysis (C, H, N, S) should be performed to confirm stoichiometry, with deviations ≤0.3% from theoretical values indicating high purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to resolve mesityl and methylthio substituent environments.

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer : Yield optimization requires controlling reaction parameters such as solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios of mesityl bromide to 2-(methylthio)nicotinamide (1.2:1 molar ratio). Catalytic bases like triethylamine (10 mol%) improve nucleophilic substitution efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is sensitive to light and moisture. Storage at –20°C under inert gas (argon) in amber vials is advised. Stability assays under accelerated conditions (40°C/75% relative humidity for 4 weeks) can predict degradation pathways, with HPLC monitoring for thioether oxidation or mesityl group hydrolysis .

Advanced Research Questions

Q. How can Hammett substituent constants guide mechanistic studies of this compound in enzymatic reactions?

- Methodological Answer : The σ (electronic) and Es (steric) parameters for the mesityl and methylthio groups can predict reactivity in NAD+-dependent enzymes. For example, mesityl’s strong electron-donating (+R) effect may alter substrate binding in sirtuin enzymes. Computational tools (e.g., Gaussian) combined with experimental kinetic data (kcat/KM) can validate these effects .

Q. What in silico strategies are effective for predicting the pharmacokinetic profile of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models incorporating logP (hydrophobicity) and polar surface area (PSA) may estimate blood-brain barrier permeability .

Q. How can researchers resolve contradictory data on the compound’s bioavailability in preclinical models?

- Methodological Answer : Contradictions often arise from bioavailability assay variability. Standardize protocols using:

- Oral administration : Pharmacokinetic (PK) studies in rodents with plasma LC-MS/MS quantification at 0.5, 1, 2, 4, 8, and 24 hours.

- Solubility enhancers : Co-administration with cyclodextrins or lipid-based carriers to improve aqueous solubility.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare formulations, ensuring n ≥ 6 per group .

Q. What experimental designs are optimal for probing the compound’s role in modulating NAD+ biosynthesis pathways?

- Methodological Answer : Employ isotopic tracing (¹³C-labeled nicotinamide) in cell cultures (e.g., HEK293 or HepG2) to track incorporation into NAD+ via nicotinamide phosphoribosyltransferase (NAMPT). Knockdown models (siRNA against NAMPT) can isolate the compound’s contribution. Data normalization to total protein content (Bradford assay) minimizes variability .

Data Analysis & Validation

Q. How should researchers validate the specificity of this compound in target engagement assays?

- Methodological Answer : Use orthogonal assays:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to recombinant target proteins.

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization under thermal stress.

- Negative controls : Include structurally analogous compounds (e.g., unsubstituted nicotinamide) to rule off-target effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in vitro?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals and use bootstrap resampling (n=1000) for non-normal distributions. For RNA-seq or proteomics data, apply false discovery rate (FDR) correction (Benjamini-Hochberg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.